N-{[4-(2-methoxyphenyl)-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
Description
This compound features a 1,2,4-triazole core substituted with a 2-methoxyphenyl group at position 4, a sulfanyl-linked phenylcarbamoylmethyl group at position 5, and an adamantane-1-carboxamide moiety attached via a methyl group at position 2.
Properties
IUPAC Name |
N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N5O3S/c1-37-24-10-6-5-9-23(24)34-25(32-33-28(34)38-18-26(35)31-22-7-3-2-4-8-22)17-30-27(36)29-14-19-11-20(15-29)13-21(12-19)16-29/h2-10,19-21H,11-18H2,1H3,(H,30,36)(H,31,35) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXBQBQGBOYQNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NN=C2SCC(=O)NC3=CC=CC=C3)CNC(=O)C45CC6CC(C4)CC(C6)C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(2-methoxyphenyl)-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the 1,2,4-triazole ring.
Introduction of the Adamantane Core: The adamantane moiety is introduced through a nucleophilic substitution reaction, where the triazole ring acts as the nucleophile.
Attachment of the Anilino and Methoxyphenyl Groups: These groups are introduced via coupling reactions, such as Suzuki or Heck coupling, under palladium-catalyzed conditions.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(2-methoxyphenyl)-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[4-(2-methoxyphenyl)-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral, antibacterial, or anticancer agent due to its unique structural features.
Materials Science: The compound’s rigid adamantane core makes it suitable for use in the development of novel polymers and nanomaterials.
Industrial Chemistry: It can be used as a precursor for the synthesis of other complex organic molecules, serving as a building block in various chemical processes.
Mechanism of Action
The mechanism of action of N-{[4-(2-methoxyphenyl)-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets. The triazole ring and adamantane core are known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Physicochemical and Structural Insights
- Crystallography : Adamantane-linked triazoles form dense crystal lattices due to van der Waals interactions from the adamantane cage and hydrogen bonds from carboxamide/triazole groups .
- Solubility : The phenylcarbamoylmethyl group increases logP (~4.5 predicted) compared to alkylthio derivatives (logP ~3.0–3.5), favoring lipid membrane permeability but requiring formulation optimization .
Biological Activity
N-{[4-(2-methoxyphenyl)-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant research findings.
Chemical Structure
The compound features an adamantane core, which is known for its unique three-dimensional structure that enhances biological activity. The presence of a triazole ring and a methoxyphenyl group contributes to its pharmacological properties. The general structure can be represented as follows:
Research indicates that compounds with triazole rings often exhibit antifungal , anticancer , and antiviral activities. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : Triazole derivatives can inhibit enzymes critical for the survival of pathogens or cancer cells.
- Interference with Cell Signaling : The compound may disrupt signaling pathways involved in cell proliferation and survival.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| HeLa (Cervical) | < 10 | Potent |
| MCF-7 (Breast) | < 10 | Potent |
| HCT-116 (Colorectal) | 10 - 20 | Moderate |
| HepG2 (Liver) | 20 - 30 | Moderate |
| PC-3 (Prostate) | > 30 | Weak |
These results indicate a promising potential for this compound as an anticancer agent, particularly against cervical and breast cancer cells .
Antifungal Activity
The compound has also been evaluated for antifungal properties. Preliminary tests suggest effectiveness against several fungal strains, similar to other triazole derivatives. Further studies are needed to quantify this activity and determine the minimum inhibitory concentrations.
Case Studies
- Study on Anticancer Efficacy : A recent study assessed the antiproliferative effects of the compound on five human tumor cell lines using the MTT assay. Results indicated that the compound significantly inhibited cell growth in HeLa and MCF-7 cells compared to control groups, suggesting a potential role in cancer therapy .
- Antifungal Testing : In another study focusing on antifungal activity, the compound was tested against Candida species. The results showed promising inhibition rates, warranting further investigation into its mechanisms and efficacy in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
